Paracetamol sulfate potassium salt (CAS 32113-41-0) is the stable, commercially viable solid form of the major Phase II sulfotransferase (SULT) metabolite of acetaminophen. As a highly water-soluble and chemically defined reference material, it is an essential procurement target for analytical laboratories conducting pharmacokinetic (PK) profiling, hepatotoxicity modeling, and environmental wastewater monitoring. Unlike the parent drug, this metabolite is pharmacologically inactive but serves as a critical biomarker for drug clearance and metabolic mass balance. Procuring the potassium salt ensures a reliable, weighable standard that integrates seamlessly into validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Attempting to substitute paracetamol sulfate potassium salt with the parent drug (paracetamol), the alternative Phase II metabolite (paracetamol glucuronide), or the free acid form of the sulfate results in analytical failure. The parent drug and glucuronide cannot act as surrogate calibration standards because they possess entirely different mass-to-charge (m/z) transitions, ionization efficiencies, and retention times, making them blind to the specific SULT metabolic pathway [1]. Furthermore, the free acid form of paracetamol sulfate is highly prone to rapid hydrolysis back to paracetamol and free sulfate, rendering it useless as a long-term reference material. The potassium salt is specifically engineered to arrest this degradation, providing the necessary solid-state stability for reproducible, multi-year calibration in regulated bioanalytical environments .
The potassium salt form of paracetamol sulfate is specifically selected for procurement due to its robust solid-state stability. When stored as a neat solid at -20°C, the potassium salt maintains ≥98% purity for ≥4 years. In stark contrast, the free acid form is highly unstable, and even the stable potassium salt undergoes rapid hydrolysis when dissolved in aqueous solutions, with degradation into paracetamol and free sulfate occurring within 24 hours. This necessitates the procurement of the solid potassium salt for fresh, on-demand stock solution preparation rather than relying on pre-formulated aqueous standards.
| Evidence Dimension | Shelf-life and chemical stability |
| Target Compound Data | Potassium salt (solid): Stable for ≥4 years at -20°C |
| Comparator Or Baseline | Aqueous solution / Free acid: Hydrolyzes within <1 day |
| Quantified Difference | >1,400-fold increase in stable shelf-life |
| Conditions | Solid storage at -20°C vs. aqueous solution at room temperature |
Buyers must procure the solid potassium salt to avoid the rapid degradation associated with aqueous formulations, ensuring reliable calibration over multi-year analytical campaigns.
In LC-MS/MS workflows, paracetamol sulfate potassium salt provides absolute quantification of the sulfotransferase pathway without cross-talk from other metabolites. The sulfate metabolite is monitored using a specific negative ionization MRM transition of m/z 230.1 → 150.1. This is completely distinct from the parent drug, paracetamol (m/z 152.1 → 110.0, positive mode), and paracetamol glucuronide (m/z 328.1 → 152.1 or 326.0 → 150.0). Baseline chromatographic separation is also achieved, preventing in-source fragmentation of the conjugates from artificially inflating the parent drug signal [1].
| Evidence Dimension | Mass-to-charge (m/z) MRM transition |
| Target Compound Data | m/z 230.1 → 150.1 (Negative mode) |
| Comparator Or Baseline | Paracetamol parent drug: m/z 152.1 → 110.0 (Positive mode) |
| Quantified Difference | No signal overlap; complete m/z differentiation |
| Conditions | LC-MS/MS with electrospray ionization (ESI) |
Procuring the exact sulfate standard is mandatory for multiplexed assays, as surrogate calibration using the parent drug cannot quantify the SULT-specific metabolic clearance.
For regulatory-compliant pharmacokinetic studies, paracetamol sulfate potassium salt demonstrates exceptional linearity and precision when spiked into biological matrices. In human plasma, UPLC-MS/MS calibration curves utilizing this standard exhibit a validated linear range of 3.2 ng/mL to 100 ng/mL, while urine assays can be calibrated up to 100 µg/mL. Across these ranges, the standard yields a correlation coefficient (r^2) > 0.99 with intra- and inter-assay coefficients of variation (CV) consistently below 15%[1].
| Evidence Dimension | Calibration linearity and precision |
| Target Compound Data | r^2 > 0.99, CV < 15% (3.2 ng/mL to 100 µg/mL depending on matrix) |
| Comparator Or Baseline | Uncalibrated surrogate estimation: High bias and unvalidated CV |
| Quantified Difference | Meets FDA/EMA bioanalytical validation criteria (CV <15%) |
| Conditions | UPLC-MS/MS in human plasma and urine |
Provides the certified quantitative reliability required by CROs and clinical labs to validate mass balance and hepatotoxicity studies.
Paracetamol sulfate potassium salt is essential for constructing standard curves in LC-MS/MS to quantify the SULT-mediated clearance of acetaminophen in plasma and urine. Because the SULT and UGT pathways have different capacity limits, exact quantification of the sulfate metabolite is required to calculate accurate mass balance and total drug clearance [1].
In preclinical drug development, this compound is used as a reference standard to calibrate sulfotransferase (SULT) enzyme activity in hepatic S9 fractions or HepaRG cell models. It allows researchers to monitor the shift from safe Phase II detoxification to toxic Phase I oxidation (NAPQI formation) during acetaminophen overdose simulations [2].
Due to its high excretion rate and chemical stability in the solid state, paracetamol sulfate is increasingly procured as an analytical standard for environmental monitoring. It serves as a reliable biomarker for tracking human pharmaceutical consumption and wastewater treatment efficacy in municipal water systems [3].
Corrosive;Irritant